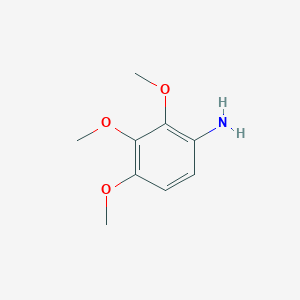

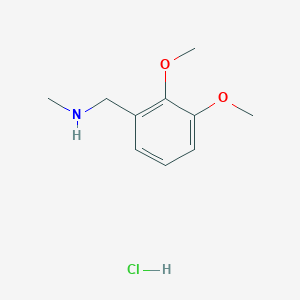

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis process for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” is not available, related compounds have been synthesized using various techniques . For instance, novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

1. Application in Anticancer Research

- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their anticancer activity .

- Methods of Application: The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

2. Application in Pain Management

- Summary of Application: A novel synthetic chalcone, 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), which shares a similar structure to the compound you mentioned, has been investigated for its antinociceptive effects in several mouse models of induced nociception .

- Methods of Application: The antinociceptive effects were investigated by intraperitoneal administration of DMFP in several mouse models of induced nociception .

- Results: The administration of DMFP produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .

3. Application in Neuropharmacology

- Summary of Application: Compounds with a 1,2,4-oxadiazole ring, which shares a similar structure to the compound you mentioned, have been synthesized and evaluated for their affinity and selectivity to σ1 and σ2 receptors .

- Methods of Application: The synthesized compounds were evaluated in vitro in primary σ1 and σ2 binding assay using radiolabelled ligands [^3H]-(+)-pentazocine and [^3H]-di-o-tolylguanidine .

- Results: The compound 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed the highest affinity and selectivity to σ1 receptor with Ki values of 0.28 .

4. Application in Antimicrobial Research

- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The synthesized compounds were evaluated against several bacterial and fungal strains using the disc diffusion method .

- Results: Some of the synthesized compounds showed promising antimicrobial activity against the tested strains .

Future Directions

While specific future directions for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” are not available, research on related compounds suggests potential applications in various fields . For instance, some compounds have shown promising results in preclinical studies for their potential use in treating certain types of cancer .

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFAEGLXWFVYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589494 |

Source

|

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | |

CAS RN |

1158741-90-2 |

Source

|

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)